molecular formula C29H46O3 B13897009 4-Oxocholest-5-en-3-yl acetate CAS No. 56533-66-5

4-Oxocholest-5-en-3-yl acetate

Cat. No.: B13897009
CAS No.: 56533-66-5
M. Wt: 442.7 g/mol
InChI Key: CAGXAMRCJUHQSK-CWLZQRTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method involves the use of cholesterol oxidase to convert cholesterol to cholest-4-en-3-one, which is then acetylated to form this compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the oxidation and acetylation processes.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic conversion in an aqueous/organic biphasic system. This method utilizes cholesterol oxidase from Rhodococcus sp. to produce cholest-4-en-3-one, which is then purified and acetylated . The process involves extraction, washing, evaporation, column chromatography, and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Oxocholest-5-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form different derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

4-Oxocholest-5-en-3-yl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Oxocholest-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cholesterol metabolism and steroid biosynthesis. The oxo and acetate groups play a crucial role in its biological activity, influencing its binding affinity and specificity for target proteins .

Properties

CAS No.

56533-66-5

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-oxo-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(31)26(32-20(4)30)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,28-,29-/m1/s1

InChI Key

CAGXAMRCJUHQSK-CWLZQRTDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4=O)OC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4=O)OC(=O)C)C)C

Origin of Product

United States

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